Oxidation Protection Upper Limit: Cu₅Si Passivation Extends Copper Stability to 550°C in Air vs. Rapid Oxidation of Bare Copper
A Cu₅Si surface layer formed by dilute silane exposure on sputtered copper films provides significant oxidation protection for the underlying copper up to 550°C in air [1]. In contrast, bare copper oxidizes rapidly at temperatures above approximately 200°C, forming non-protective oxide scales, while alternative copper silicide phases such as Cu₃Si are not stable in contact with excess underlying copper at these temperatures [1]. This represents a direct passivation advantage of Cu₅Si over both the pure metal baseline and the next-adjacent silicide phase.
| Evidence Dimension | Maximum oxidation protection temperature in air |
|---|---|
| Target Compound Data | Protection up to 550°C |
| Comparator Or Baseline | Bare copper: rapid oxidation initiates near 200°C; Cu₃Si: not thermodynamically stable in contact with excess copper under these conditions |
| Quantified Difference | Protection temperature extended by >300°C vs. bare copper oxidation onset |
| Conditions | Sputtered copper films exposed to dilute SiH₄ at 300°C; characterization by XRD and sheet resistance; oxidation tested in air furnace. |
Why This Matters
For procurement of passivation materials in copper metallization, the elevated oxidation protection ceiling of Cu₅Si directly extends device process and operation windows compared to unprotected copper or Cu₃Si-only barriers.
- [1] Hymes, S., Murarka, S. P., Shepard, C., & Lanford, W. A. (1992). Passivation of copper by silicide formation in dilute silane. Journal of Applied Physics, 71(9), 4623-4625. View Source
